molecular formula C18H25N3O5S B2517881 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034465-25-1

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2517881
CAS No.: 2034465-25-1
M. Wt: 395.47
InChI Key: HNYISEOHVCUYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds related to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, particularly those with pyrazoline and sulfonamide moieties, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). These enzymes are crucial in various physiological processes, including respiration and acid-base balance. The inhibitory activity of these compounds suggests potential applications in treating conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma, epilepsy, and some edemas. For instance, a study on polymethoxylated-pyrazoline benzene sulfonamides demonstrated significant inhibition of hCA I and II, with inhibition constants in the nanomolar range, indicating the potential of such compounds in medical applications (Kucukoglu et al., 2016).

Antitumor Potential

Some derivatives of this compound have been explored for their cytotoxic activities against tumor cell lines. The structure-activity relationship (SAR) of these compounds can provide insights into the development of new antitumor agents. The SAR studies help in identifying the chemical groups essential for cytotoxic activity and can guide the design of more potent and selective antitumor drugs. For example, certain pyrazoline derivatives exhibited cytotoxicity against various cancer cell lines, suggesting their potential as lead molecules for anticancer drug development (Gul et al., 2016).

Binding Affinity to Proteins

Research on the binding affinity of sulfonamide derivatives, including those structurally related to this compound, to proteins such as bovine serum albumin (BSA) has been conducted. These studies are vital for understanding the pharmacokinetics and pharmacodynamics of such compounds. The binding affinity to serum proteins can influence the distribution, metabolism, and excretion of drugs, affecting their efficacy and toxicity profiles. Investigating the interaction between sulfonamide derivatives and BSA using fluorescent probe techniques can provide valuable information on the binding mechanism and the nature of the interaction, which is crucial for drug design (Jun et al., 1971).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if the compound is highly reactive or has potent biological activity, it could potentially pose a risk to health and safety .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, reactivity, and properties. Additionally, if the compound is intended to be used as a drug, future research could also involve studies of its pharmacological activity and toxicity .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-11(2)21-13(4)18(12(3)20-21)27(23,24)19-10-15(22)14-5-6-16-17(9-14)26-8-7-25-16/h5-6,9,11,15,19,22H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYISEOHVCUYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.